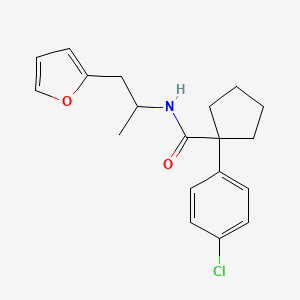

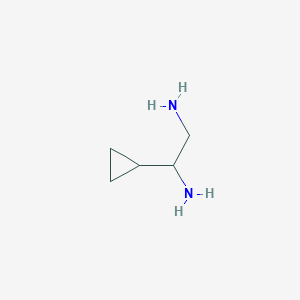

![molecular formula C7H4F3N3 B2785794 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine CAS No. 340809-52-1](/img/structure/B2785794.png)

6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmaceutical applications. This compound belongs to the class of pyrazolopyridine and possesses a trifluoromethyl group at the 6th position of the pyrazole ring.

Aplicaciones Científicas De Investigación

Synthesis Methods

Sequential vs Multicomponent Reaction Approach : A study by Palka et al. (2014) describes a microwave-assisted synthesis method for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, employing a one-pot multicomponent procedure. This approach offers a straightforward synthesis route for these compounds (Palka et al., 2014).

Synthesis of Novel Derivatives : Research by Nagender et al. (2014) focused on synthesizing a series of novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, starting from 6-trifluoromethylpyridine-2(1H)one. This research highlights the potential for creating diverse derivatives with different biological activities (Nagender et al., 2014).

Biological and Medicinal Applications

Anticancer Agents : A study by Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These compounds were screened for anticancer activity against various cancer cell lines, demonstrating the compound's potential as therapeutic agents (Chavva et al., 2013).

Cytotoxic Activity : Kurumurthy et al. (2014) synthesized 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic activity against human cancer cell lines. This study contributes to understanding these compounds' potential in cancer therapy (Kurumurthy et al., 2014).

Material Science and Chemistry Applications

- Solvent-Free Synthesis : Research by Aggarwal et al. (2012) compared solvent-free and solvent-mediated reactions for synthesizing 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. They found the solvent-free method to be more efficient and regiospecific, highlighting its utility in material science and chemistry (Aggarwal et al., 2012).

Mecanismo De Acción

Mode of Action

It is known that the compound’s unique physicochemical properties, attributed to the presence of the fluorine atom and the pyridine moiety, contribute to its biological activities .

Biochemical Pathways

It is suggested that the compound may interact with various biochemical pathways due to its structural motif, which is commonly found in active agrochemical and pharmaceutical ingredients .

Pharmacokinetics

The unique physicochemical properties of the compound, particularly the presence of the fluorine atom and the pyridine moiety, may influence its bioavailability .

Result of Action

It is known that the compound and its derivatives have been used in the protection of crops from pests, suggesting it may have significant biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine. For instance, the compound should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated area . It is also noted to be air sensitive .

Propiedades

IUPAC Name |

6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)6-1-5-4(2-11-6)3-12-13-5/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCNVZDKFUHJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1C(F)(F)F)C=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B2785714.png)

![N-(4-chlorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2785715.png)

![ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2785717.png)

![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2785719.png)

![(2E)-2-cyano-N-phenyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2785720.png)

![2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine](/img/structure/B2785725.png)

![N-(4-acetylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2785728.png)